1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the azetidine and pyrazine rings. The final step often involves the formation of the pyrrolidinone ring through cyclization reactions under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives .
Scientific Research Applications
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition occurs through binding to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Similar in its ability to inhibit tubulin polymerization.
Colchicine: Another tubulin polymerization inhibitor with a different structure.
Paclitaxel: A well-known anticancer agent that stabilizes microtubules.
Uniqueness
1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one is unique due to its multi-ring structure, which provides a distinct mode of interaction with biological targets. Its combination of quinoline, azetidine, pyrazine, and pyrrolidinone rings offers a versatile scaffold for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[3-(1-quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]pyrrolidin-3-one |
InChI |
InChI=1S/C20H19N5O2/c26-15-7-10-24(11-15)19-20(22-9-8-21-19)27-16-12-25(13-16)18-6-5-14-3-1-2-4-17(14)23-18/h1-6,8-9,16H,7,10-13H2 |
InChI Key |
AYJGIGPKHIPHNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.